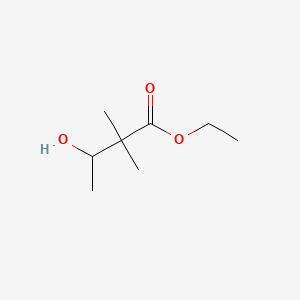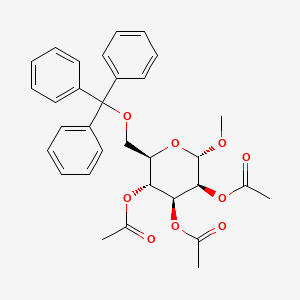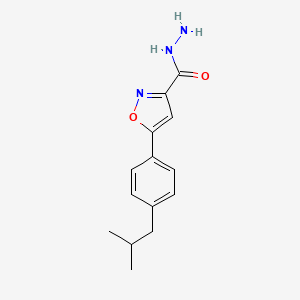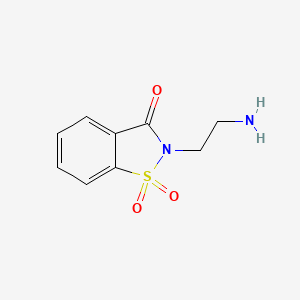
4-(3-Acetylphenoxy)butanoic acid
説明
4-(3-Acetylphenoxy)butanoic acid is a chemical compound with the CAS Number: 756485-02-6 . It has a molecular weight of 222.24 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-(3-Acetylphenoxy)butanoic acid is linked to the development of antibody-drug conjugates (ADCs). It is used as a linker to connect the antibody to the cytotoxic drug . The linker is stable in physiological buffers (pH 7.4) and the acid-labile hydrazone moiety releases the cytotoxic drug in an acidic pH environment such as found in lysosomes .Molecular Structure Analysis
The IUPAC name for 4-(3-Acetylphenoxy)butanoic acid is 1S/C12H14O4/c1-9(13)10-4-2-5-11(8-10)16-7-3-6-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) . The InChI key for this compound is XGZBCEWPYFSMNG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-(3-Acetylphenoxy)butanoic acid are primarily related to its role as a linker in ADCs. The acid-labile hydrazone moiety of the linker undergoes a reaction in an acidic environment, releasing the cytotoxic drug .Physical And Chemical Properties Analysis
4-(3-Acetylphenoxy)butanoic acid is a powder that is stored at room temperature . It has a molecular weight of 222.24 .作用機序
Target of Action
It is known that this compound is used as a linker in the formation of antibody-drug conjugates (adcs) . In this context, the target would be the specific antigen that the antibody component of the ADC is designed to bind to .
Biochemical Pathways
Once the cytotoxic drug is released inside the cell, it can interfere with various biochemical pathways, leading to cell death . The specific pathways affected would depend on the nature of the drug attached to the ADC .
Pharmacokinetics
The pharmacokinetics of 4-(3-Acetylphenoxy)butanoic acid as part of an ADC would be influenced by several factors, including the properties of the antibody and the drug, as well as the design of the linker . The linker needs to provide sufficient stability during systemic circulation but allow for the rapid and efficient release of the cytotoxic drug in an active form inside the tumor cells .
Result of Action
The ultimate result of the action of an ADC containing 4-(3-Acetylphenoxy)butanoic acid is the selective killing of cancer cells . By delivering the cytotoxic drug specifically to cancer cells, ADCs aim to maximize therapeutic efficacy while minimizing side effects .
Action Environment
The action of 4-(3-Acetylphenoxy)butanoic acid as part of an ADC can be influenced by various environmental factors. For instance, the pH-sensitive nature of the hydrazone linkage means that the release of the drug is dependent on the acidic environment of the lysosome . Additionally, factors such as the expression level of the target antigen and the presence of multidrug resistance proteins can also affect the efficacy of the ADC .
Safety and Hazards
The safety information for 4-(3-Acetylphenoxy)butanoic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for 4-(3-Acetylphenoxy)butanoic acid are primarily related to its use in ADCs. There is ongoing research into improving the efficacy and reducing the toxicity of ADCs . The development of novel organic synthesis methods can help solve the problems of traditional linker technology .
特性
IUPAC Name |
4-(3-acetylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-2-5-11(8-10)16-7-3-6-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBCEWPYFSMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301189 | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenoxy)butanoic acid | |
CAS RN |
756485-02-6 | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756485-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Acetylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



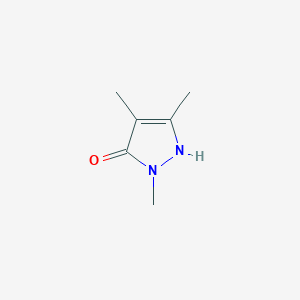

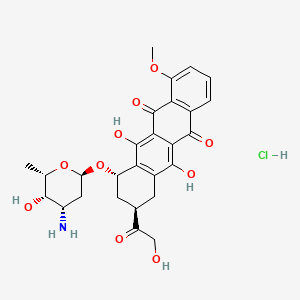
![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
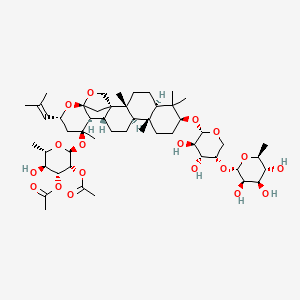
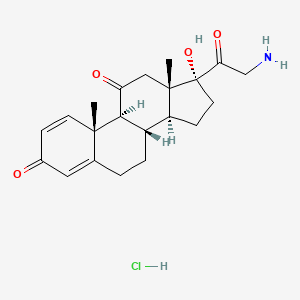
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
